Receptor-Mediated Ligand Uptake Enhancement: 200-Fold Magnitude and 400-Fold Rate Increase Compared to Untreated Cells
A synthetic receptor built from an optimized N-alkyl-3β-cholesterylamine anchor with a two-β-alanine spacer, when applied to Jurkat lymphocytes at 10 µM, enhanced the uptake of an anti-DNP IgG ligand by approximately 200-fold in magnitude and approximately 400-fold in rate over a 4 h period, compared to cells not treated with the synthetic receptor . The ligand internalization half-life was approximately 95 min at 37 °C. Control derivatives with fewer β-alanine spacers or N-acyl (instead of N-alkyl) cholesterylamine anchors showed substantially reduced efficacy due to misrouting to internal membranes instead of the desired plasma membrane–endosome cycling pathway .
| Evidence Dimension | Anti-DNP IgG ligand uptake (magnitude and rate) |
|---|---|
| Target Compound Data | ~200-fold increase in uptake magnitude; ~400-fold increase in uptake rate; ligand internalization t₁/₂ ≈ 95 min |
| Comparator Or Baseline | Untreated Jurkat cells (no synthetic receptor); N-acyl-cholesterylamine and shorter-linker N-alkyl-cholesterylamine derivatives |
| Quantified Difference | 200-fold (magnitude); 400-fold (rate) |
| Conditions | Jurkat lymphocytes; 10 µM synthetic receptor; 37 °C; 4 h incubation; anti-DNP IgG ligand; flow cytometry quantification |
Why This Matters
This demonstrates that the N-alkyl-3β-cholesterylamine scaffold uniquely enables functional synthetic receptor engineering for intracellular delivery of large, cell-impermeable protein ligands—a capability not achievable with cholesterol or N-acyl-cholesterylamine derivatives.
- [1] Boonyarattanakalin, S.; Martin, S. E.; Dykstra, S. A.; Peterson, B. R. Synthetic Mimics of Small Mammalian Cell Surface Receptors. J. Am. Chem. Soc. 2004, 126 (50), 16379–16386. View Source
